4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester
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Overview
Description
4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester is a complex organic compound with a unique structure that combines a fluorenyl group with a proline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 9-phenylfluorene with proline derivatives under specific conditions to form the desired ester. The reaction conditions often include the use of catalysts such as Ruthenium-based systems or alcohol dehydrogenase bioreduction systems .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as chromatography can be employed to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be performed using specific catalysts to modify the functional groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester include other fluorenyl derivatives and proline esters. Examples include:
- 9-Phenylfluorene derivatives
- Proline-based esters with different substituents .
Uniqueness
What sets this compound apart is its unique combination of a fluorenyl group with a proline derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C31H25NO3 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
benzyl 5-oxo-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C31H25NO3/c33-29-20-19-28(30(34)35-21-22-11-3-1-4-12-22)32(29)31(23-13-5-2-6-14-23)26-17-9-7-15-24(26)25-16-8-10-18-27(25)31/h1-18,28H,19-21H2 |
InChI Key |
KCKHRODMFLFGEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C(=O)OCC2=CC=CC=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6 |
Origin of Product |
United States |
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